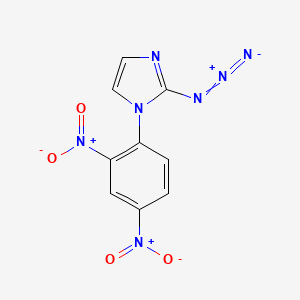
2-Azido-1-(2,4-dinitrophenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-1-(2,4-dinitrophenyl)-1H-imidazole is a complex organic compound that features an azido group and a dinitrophenyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-(2,4-dinitrophenyl)-1H-imidazole typically involves the reaction of 2,4-dinitrophenylhydrazine with imidazole in the presence of an azidating agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the azido group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency in handling azido compounds, which can be highly reactive and potentially explosive .
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-(2,4-dinitrophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The dinitrophenyl group can be reduced to form amines.
Substitution: The azido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions typically occur under controlled conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the dinitrophenyl group can yield 2-amino-1-(2,4-dinitrophenyl)-1H-imidazole, while oxidation of the azido group can produce 2-nitro-1-(2,4-dinitrophenyl)-1H-imidazole .
Scientific Research Applications
2-Azido-1-(2,4-dinitrophenyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Mechanism of Action
The mechanism of action of 2-Azido-1-(2,4-dinitrophenyl)-1H-imidazole involves its ability to form covalent bonds with other molecules through its azido group. This reactivity allows it to interact with various molecular targets, including proteins and nucleic acids, making it useful in biochemical studies and drug development .
Comparison with Similar Compounds
Similar Compounds
2-Azido-1-(2,4-dinitrophenyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
2-Azido-1-(2,4-dinitrophenyl)-1H-triazole: Contains a triazole ring, offering different reactivity and stability.
Uniqueness
2-Azido-1-(2,4-dinitrophenyl)-1H-imidazole is unique due to its specific combination of an azido group and a dinitrophenyl group attached to an imidazole ring.
Properties
CAS No. |
61469-73-6 |
|---|---|
Molecular Formula |
C9H5N7O4 |
Molecular Weight |
275.18 g/mol |
IUPAC Name |
2-azido-1-(2,4-dinitrophenyl)imidazole |
InChI |
InChI=1S/C9H5N7O4/c10-13-12-9-11-3-4-14(9)7-2-1-6(15(17)18)5-8(7)16(19)20/h1-5H |
InChI Key |
RNXBAWOSYQCUQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2C=CN=C2N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















